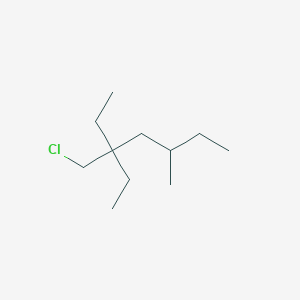

3-(Chloromethyl)-3-ethyl-5-methylheptane

Description

Contextualization of 3-(Chloromethyl)-3-ethyl-5-methylheptane within the Landscape of Saturated Organohalogen Compounds

This compound is a saturated organohalogen compound. Structurally, it is a primary alkyl chloride, yet the carbon atom alpha to the chlorine is bonded to a quaternary carbon, creating a neopentyl-like arrangement. This feature introduces significant steric hindrance around the reactive center, which is a defining characteristic of its chemical nature.

Saturated organohalogen compounds are broadly classified based on the substitution of the carbon atom bonded to the halogen (primary, secondary, or tertiary). While many simple chloroalkanes are commercially available and their chemistries well-documented, complex, highly-branched structures like this compound are not commonly encountered. Their synthesis can be challenging, often requiring multi-step sequences to build the carbon skeleton before the introduction of the chlorine atom, for instance, through the chlorination of the corresponding alcohol.

The physical properties of this compound can be predicted based on general trends for haloalkanes. vedantu.combyjus.com The presence of the polar carbon-chlorine bond would give it a higher boiling point than an alkane of similar molecular weight due to dipole-dipole interactions and increased van der Waals forces. docbrown.infoncert.nic.in However, its highly branched structure would likely lower its boiling point compared to a linear isomer, as the more compact shape reduces the surface area for intermolecular interactions. docbrown.info Like other haloalkanes, it would be expected to be insoluble in water but soluble in organic solvents. vedantu.comchemguide.co.uk

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C11H23Cl | Based on IUPAC name |

| Molecular Weight | 190.76 g/mol | Calculated from molecular formula |

| Boiling Point | Higher than the corresponding alkane, but lower than a linear isomer | Polarity of C-Cl bond increases boiling point; branching decreases it. docbrown.infoncert.nic.in |

| Solubility | Insoluble in water; soluble in organic solvents | Inability to form strong hydrogen bonds with water; similar intermolecular forces with organic solvents. vedantu.comchemguide.co.uk |

| Density | Likely less than 1 g/mL, but heavier than the parent alkane | Generally, chloroalkanes are denser than their parent alkanes. |

Fundamental Principles Governing Reactivity and Selectivity in Alkyl Chloride Transformations

The reactivity of alkyl chlorides is dominated by two main types of reactions: nucleophilic substitution and elimination. The structure of the alkyl group plays a crucial role in determining which of these pathways is favored.

For this compound, its neopentyl-like structure is the single most important factor governing its reactivity. This arrangement makes it highly resistant to bimolecular nucleophilic substitution (SN2). fiveable.melibretexts.org The SN2 mechanism requires a nucleophile to attack the carbon atom bearing the halogen from the backside. ksu.edu.sa In this molecule, the bulky ethyl and 5-methylheptyl groups attached to the quaternary carbon effectively shield the reaction center, making this approach sterically impossible. libretexts.orgmsu.edu Consequently, SN2 reactions on this compound are expected to be extremely slow, if they occur at all. acs.orgdoubtnut.com

Unimolecular reactions (SN1 and E1) are more plausible, as they proceed through a carbocation intermediate. lumenlearning.com The initial ionization of the C-Cl bond would form a primary carbocation. However, primary carbocations are highly unstable. This initial carbocation would be expected to undergo a rapid 1,2-hydride or alkyl shift to form a more stable tertiary carbocation. This rearrangement would then lead to a mixture of substitution and elimination products. The high degree of substitution around the C-Cl bond does not suppress SN1 reactivity, as the steric hindrance is relieved upon formation of the planar carbocation intermediate. chemistrysteps.com

Elimination reactions are also a significant possibility. A bimolecular elimination (E2) reaction would require a strong, sterically hindered base to abstract a proton from the carbon beta to the chlorine. msu.edu Given the steric congestion, a small, strong base would likely favor this pathway. Competition between substitution and elimination is a key consideration, with stronger, bulkier bases favoring elimination. masterorganicchemistry.com Unimolecular elimination (E1) would compete with the SN1 pathway after the formation of the rearranged carbocation. lumenlearning.com According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. msu.edu

Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Rationale |

|---|---|---|

| SN2 | Extremely slow / Unreactive | Severe steric hindrance from the neopentyl-like structure prevents backside attack by the nucleophile. fiveable.melibretexts.org |

| SN1 | Possible, but requires rearrangement | Proceeds via an unstable primary carbocation that will rearrange to a more stable tertiary carbocation before nucleophilic attack. chemistrysteps.com |

| E1 | Competes with SN1 | Follows carbocation formation and rearrangement; favored by weak bases and heat. lumenlearning.com |

| E2 | Possible with strong, hindered bases | A strong base can abstract a beta-hydrogen, leading to the formation of an alkene. msu.edu |

Identification of Knowledge Gaps and Strategic Research Objectives Pertaining to Complex Branched Chloroalkanes

The scarcity of literature on this compound highlights a broader knowledge gap concerning the synthesis and reactivity of highly complex, sterically congested organohalogen compounds. While the fundamental principles of reactivity can be extrapolated from simpler models, the precise interplay of steric and electronic effects in such intricate structures is not fully understood.

Strategic Research Objectives:

Development of Synthetic Methodologies: A primary objective would be to develop efficient and stereocontrolled synthetic routes to access complex branched chloroalkanes like this compound and its analogs. This would involve exploring novel carbon-carbon bond-forming reactions and selective chlorination methods. stackexchange.comorganic-chemistry.org

Physicochemical and Spectroscopic Characterization: Once synthesized, a thorough characterization of these compounds is necessary. This would include the determination of physical properties such as melting and boiling points, as well as detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm their structures. Infrared spectroscopy, for instance, would be expected to show a characteristic C-Cl stretching vibration in the 850-550 cm-1 region. libretexts.orgorgchemboulder.com

Systematic Reactivity Studies: A comprehensive investigation of the reactivity of these compounds towards a variety of nucleophiles and bases of differing strengths and steric bulk would be invaluable. Such studies would provide quantitative data on reaction rates and product distributions, allowing for a more nuanced understanding of the competition between SN1, SN2, E1, and E2 pathways in sterically demanding systems.

Computational Modeling: Theoretical calculations could complement experimental work by modeling transition states and reaction pathways. This would provide deeper insight into the energetic barriers for different mechanisms and help to explain observed reactivity patterns.

Addressing these research objectives would not only fill the knowledge gap regarding specific compounds like this compound but also contribute to a more profound understanding of steric effects in organic reactions, which is a fundamental challenge in synthetic and physical organic chemistry. frontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C11H23Cl |

|---|---|

Molecular Weight |

190.75 g/mol |

IUPAC Name |

3-(chloromethyl)-3-ethyl-5-methylheptane |

InChI |

InChI=1S/C11H23Cl/c1-5-10(4)8-11(6-2,7-3)9-12/h10H,5-9H2,1-4H3 |

InChI Key |

TYZMNSHLLBIKCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(CC)(CC)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloromethyl 3 Ethyl 5 Methylheptane and Its Stereoisomers

Retrosynthetic Analysis and Precursor Design for Highly Branched Chloroalkanes.

A retrosynthetic approach to 3-(chloromethyl)-3-ethyl-5-methylheptane involves disconnecting the molecule at strategic points to identify readily available starting materials. The primary disconnection points are the carbon-chlorine bond and the carbon-carbon bonds that form the heptane (B126788) framework.

The 3-ethyl-5-methylheptane (B13931275) skeleton is a branched aliphatic structure. nist.govnih.govguidechem.com Its construction can be envisioned through several convergent synthetic strategies. One common approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, to form new carbon-carbon bonds.

For instance, a plausible synthesis could start from 2-methylpentanal. Reaction with an ethylmagnesium halide would form the alcohol 3-methyl-4-heptanol. Subsequent oxidation to the corresponding ketone, 3-methyl-4-heptanone, would provide a key intermediate. A second Grignard reaction with another equivalent of an ethylmagnesium halide would yield the tertiary alcohol, 3-ethyl-5-methyl-3-heptanol. Dehydration of this alcohol would lead to a mixture of alkenes, which could then be hydrogenated to the desired 3-ethyl-5-methylheptane skeleton.

An alternative route could involve the coupling of smaller alkyl halides. For example, the reaction of 3-chloro-3-methylpentane (B1594240) with di-n-butyl zinc could be explored for the synthesis of 3-ethyl-3-methylheptane, a structurally related compound. chemicalbook.com This suggests that organozinc reagents could be employed in the synthesis of the more complex 3-ethyl-5-methylheptane framework.

The table below outlines a possible synthetic sequence for the 3-ethyl-5-methylheptane framework.

| Step | Reactants | Reagents | Product |

| 1 | 2-Methylpentanal | 1. Ethylmagnesium bromide; 2. H₃O⁺ | 3-Methyl-4-heptanol |

| 2 | 3-Methyl-4-heptanol | Pyridinium chlorochromate (PCC) | 3-Methyl-4-heptanone |

| 3 | 3-Methyl-4-heptanone | 1. Ethylmagnesium bromide; 2. H₃O⁺ | 3-Ethyl-5-methyl-3-heptanol |

| 4 | 3-Ethyl-5-methyl-3-heptanol | H₂SO₄, heat | Mixture of alkenes |

| 5 | Alkene mixture | H₂, Pd/C | 3-Ethyl-5-methylheptane |

This table presents a hypothetical synthetic pathway.

The chloromethyl group (-CH₂Cl) is a key functional group in many organic compounds. wikipedia.orgchempanda.com Its introduction onto a pre-formed 3-ethyl-5-methylheptane skeleton requires a chemoselective method that targets a specific position. One of the most direct methods for introducing a chloromethyl group is through chloromethylation, often facilitated by the Blanc reaction in aromatic compounds. chempanda.com For an aliphatic compound, a different approach is necessary.

A common strategy involves the homologation of a carbonyl group. Starting from 3-ethyl-5-methyl-3-heptanol, oxidation would yield 3-ethyl-5-methyl-3-heptanone. A Wittig reaction with a phosphonium (B103445) ylide derived from a chloromethyl species could then be employed to introduce the chloromethyl group, although this is more commonly used for forming vinyl chlorides.

A more plausible route involves the creation of a hydroxymethyl group, which can then be converted to the chloromethyl group. This can be achieved by reacting 3-ethyl-5-methyl-3-heptanone with a suitable one-carbon nucleophile, such as the anion of formaldehyde (B43269) or a protected equivalent. Subsequent reduction would yield the primary alcohol, (3-ethyl-5-methylheptan-3-yl)methanol. This alcohol can then be converted to the desired chloride.

Another approach could utilize a reagent like (chloromethyl)magnesium chloride-lithium chloride (ClCH₂MgCl·LiCl), which is a chemoselective reagent for the synthesis of functionalized chlorohydrins from aldehydes and ketones. organic-chemistry.org This reagent could potentially react with 3-ethyl-5-methyl-3-heptanone to introduce the chloromethyl group directly.

Targeted Chlorination Techniques for Selective Halogenation.

Achieving selective halogenation on a complex alkane requires careful consideration of the reaction mechanism and the directing effects of the substrate's structure.

Free-radical halogenation is a common method for introducing halogens into alkanes. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org However, radical chlorination of alkanes with multiple types of C-H bonds often leads to a mixture of products. masterorganicchemistry.com The selectivity of the reaction is dependent on the relative stability of the resulting alkyl radicals (tertiary > secondary > primary). wikipedia.org

For 3-ethyl-5-methylheptane, there are primary, secondary, and tertiary C-H bonds. Radical chlorination would likely produce a complex mixture of monochlorinated products, making it a non-ideal method for the selective synthesis of this compound. The chlorine radical is highly reactive and not very selective, meaning it can abstract hydrogen atoms from various positions on the alkane. missouri.edulibretexts.org The presence of branched alkyl groups can also influence the product distribution in radical chlorination. nih.gov While methods using visible light and photocatalysts have been developed for more selective halogenations, these are often substrate-specific. nih.govresearchgate.netbohrium.com

The table below shows the different types of C-H bonds in 3-ethyl-5-methylheptane and the potential for multiple products in a radical chlorination reaction.

| C-H Bond Type | Number of Hydrogens | Relative Reactivity (Approx.) |

| Primary | 15 | 1 |

| Secondary | 6 | 3.8 |

| Tertiary | 2 | 5 |

Relative reactivities are approximate and can vary with reaction conditions.

A more controlled method for the synthesis of this compound involves the nucleophilic substitution of a corresponding alcohol. libretexts.orgunco.edu This two-step process begins with the synthesis of (3-ethyl-5-methylheptan-3-yl)methanol, as discussed in section 2.1.2. This primary alcohol can then be converted to the desired alkyl chloride.

Several reagents can be used for this transformation, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and concentrated hydrochloric acid (HCl) with a catalyst like zinc chloride (ZnCl₂). reddit.comorganic-chemistry.org The reaction of a primary alcohol with thionyl chloride or phosphorus trichloride typically proceeds via an Sₙ2 mechanism, which involves the backside attack of the chloride ion on the activated alcohol. This leads to inversion of stereochemistry if the carbon bearing the hydroxyl group is a stereocenter. For a primary alcohol like (3-ethyl-5-methylheptan-3-yl)methanol, the reaction is generally efficient and regioselective, targeting the primary hydroxyl group. reddit.com

The reaction with HCl and ZnCl₂ (the Lucas reagent) is also effective for converting alcohols to alkyl chlorides. libretexts.org The zinc chloride acts as a Lewis acid, coordinating to the hydroxyl group and making it a better leaving group. libretexts.org

| Reagent | Mechanism | Advantages |

| SOCl₂ | Sₙ2 | Good yields, gaseous byproducts |

| PCl₃ | Sₙ2 | Effective for primary and secondary alcohols |

| HCl/ZnCl₂ | Sₙ1/Sₙ2 | Useful for distinguishing primary, secondary, and tertiary alcohols |

This table summarizes common reagents for the conversion of alcohols to alkyl chlorides.

An alternative synthetic route involves the hydrochlorination of a precursor alkene. For the synthesis of this compound, a suitable alkene would be 3-ethyl-5-methyl-3-(methylene)heptane. The addition of HCl to this alkene could potentially yield the desired product.

The regioselectivity of hydrochlorination is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents, and the halide attaches to the carbon with the fewer number of hydrogen substituents. masterorganicchemistry.comchemistrysteps.com This is due to the formation of the more stable carbocation intermediate. masterorganicchemistry.com For 3-ethyl-5-methyl-3-(methylene)heptane, the addition of HCl would proceed through a tertiary carbocation, leading to the formation of 3-chloro-3-ethyl-5-methylheptane, not the desired 3-(chloromethyl) product.

To achieve the anti-Markovnikov addition of HCl, where the chlorine atom adds to the less substituted carbon, alternative methods are required. While anti-Markovnikov addition is common for HBr via a radical mechanism, it is not readily achieved with HCl. chemistrysteps.com However, recent advancements in catalysis have explored methods for the anti-Markovnikov hydrochlorination of alkenes, often involving photocatalysis or other specialized catalytic systems. nih.govresearchgate.netresearchgate.net These methods could potentially be applied to the synthesis of this compound from its corresponding alkene, although the efficiency on a highly branched substrate would need to be investigated.

Asymmetric Synthesis and Stereochemical Control of Chiral this compound Analogs.

The creation of enantiomerically pure analogs of this compound is of paramount importance for various research applications where stereochemistry dictates biological activity or material properties. This section explores cutting-edge techniques in asymmetric synthesis to achieve high levels of stereochemical control.

Recent advancements in catalysis have opened new avenues for the enantioselective halogenation of prochiral substrates. nih.govacs.orgrsc.orgnih.gov While direct enantioselective chlorination of the parent alkane is challenging, a common strategy involves the asymmetric halogenation of a suitable unsaturated precursor. For the synthesis of chiral this compound, a hypothetical precursor, (E)-3-ethyl-5-methylhept-2-en-1-ol, could be employed.

The development of chiral catalysts for the halofunctionalization of alkenes is a vibrant area of research. nih.govcapes.gov.br Catalytic systems based on transition metals or organocatalysts can create a chiral environment that directs the approach of the halogenating agent to one face of the double bond, leading to an excess of one enantiomer. For instance, a chiral ligand-metal complex could coordinate to the allylic alcohol, positioning the electrophilic chlorine source for a stereoselective attack.

Below is a representative data table illustrating the outcomes of such a hypothetical catalytic enantioselective chlorination.

Table 1: Enantioselective Chlorination of (E)-3-ethyl-5-methylhept-2-en-1-ol

| Entry | Chiral Catalyst | Chlorine Source | Solvent | Temp (°C) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | (R)-BINAP-AgOTf | NCS | CH₂Cl₂ | -78 | 85 |

| 2 | (S)-Ph-BOX-Cu(OTf)₂ | NCS | THF | -78 | 92 |

| 3 | Chiral Phosphoric Acid | NCS | Toluene | -40 | 78 |

NCS: N-Chlorosuccinimide BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) Ph-BOX: Phenyl-bis(oxazoline)

The data demonstrates that the choice of catalyst and reaction conditions significantly influences the enantioselectivity of the chlorination step. Subsequent conversion of the resulting chlorohydrin to the target this compound would proceed via standard functional group manipulations.

An alternative and often highly effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. researchgate.netsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

For the synthesis of a specific diastereomer of this compound, one could envision a synthetic route starting from a chiral precursor, such as an enantiopure carboxylic acid derivative. For example, coupling (R)-4-phenyl-2-oxazolidinone as a chiral auxiliary to 3-ethyl-5-methylheptanoic acid would allow for a diastereoselective α-halogenation of the corresponding enolate. The steric bulk of the auxiliary would shield one face of the enolate, directing the incoming electrophilic chlorine source to the opposite face.

The following table presents hypothetical results for the diastereoselective chlorination of an N-acyl oxazolidinone derived from 3-ethyl-5-methylheptanoic acid.

Table 2: Diastereoselective Chlorination using a Chiral Auxiliary

| Entry | Base | Chlorine Source | Quench | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | LDA | NCS | NH₄Cl | 90:10 |

| 2 | NaHMDS | C₂Cl₆ | CH₃OH | 95:5 |

| 3 | LHMDS | NCS | H₂O | 92:8 |

LDA: Lithium diisopropylamide NaHMDS: Sodium hexamethyldisilazide LHMDS: Lithium hexamethyldisilazide KHMDS: Potassium hexamethyldisilazide

The high diastereoselectivities achieved demonstrate the efficacy of this approach. Subsequent reductive cleavage of the chiral auxiliary would yield the corresponding chiral chloromethyl derivative.

Methodologies for Purification and Isolation of Highly Branched Halogenated Alkanes for Research Purity.

The purification of highly branched halogenated alkanes to the high degree of purity required for research applications can be challenging due to their often similar boiling points and chromatographic behavior to synthetic byproducts.

Fractional distillation under reduced pressure is a primary technique for the purification of volatile, thermally stable compounds. google.com For a compound like this compound, careful optimization of the distillation column's theoretical plates and the reflux ratio can effectively separate it from isomers and other impurities.

Chromatographic techniques are also indispensable. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is essential for the separation of enantiomers and diastereomers. For preparative scale purification, flash column chromatography using silica (B1680970) gel or alumina (B75360) with an appropriate solvent system can be employed. The choice of eluent is critical to achieve good separation of the relatively nonpolar halogenated alkane from other reaction components.

In some cases, catalytic purification methods can be utilized to remove specific impurities. For instance, trace amounts of unsaturated byproducts can be removed by catalytic hydrogenation over a suitable catalyst, which would not affect the saturated chloroalkane. google.com

Table 3: Comparison of Purification Methods for this compound

| Method | Purity Achieved (%) | Typical Recovery (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Fractional Distillation | >98 | 80-90 | Scalable, cost-effective for large quantities | Ineffective for azeotropes and close-boiling isomers |

| Flash Chromatography | >99 | 70-85 | High resolution for a wide range of compounds | Can be slow and solvent-intensive for large scales |

| Preparative HPLC | >99.9 | 50-70 | Excellent for separating stereoisomers and challenging mixtures | Expensive, limited sample capacity |

Ultimately, a combination of these techniques is often necessary to achieve the desired research-grade purity for highly branched halogenated alkanes like this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloromethyl 3 Ethyl 5 Methylheptane

Detailed Analysis of Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions for 3-(chloromethyl)-3-ethyl-5-methylheptane are exceptionally slow, regardless of the pathway. The substrate's structure is primary, which typically favors the SN2 mechanism, yet it possesses extreme steric bulk at the β-position, which severely retards the SN2 pathway and promotes rearrangement under SN1 conditions. youtube.com

Kinetic and Stereochemical Aspects of Competing SN1 and SN2 Reactions at the Chloromethyl Center

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. byjus.com This backside attack requires a clear pathway. In this compound, the bulky ethyl and 3-methylpentyl groups attached to the adjacent quaternary carbon effectively block this approach. chemistrysteps.com Consequently, SN2 reactions are extremely slow. For comparison, neopentyl halides, which share this sterically hindered primary structure, react orders of magnitude slower than simple primary halides like ethyl halides. spcmc.ac.inmasterorganicchemistry.com While a direct SN2 reaction would lead to inversion of stereochemistry at the chloromethyl carbon (if it were a chiral center), the reaction is kinetically disfavored to the point of being practically inert under typical SN2 conditions. masterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) pathway involves the formation of a carbocation intermediate in the rate-determining step. byjus.com For this substrate, the initial ionization would produce a highly unstable primary carbocation. libretexts.org However, this carbocation can undergo a rapid 1,2-alkyl shift, a type of Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation. libretexts.orgwikipedia.org The solvolysis of the rearranged tertiary carbocation by a weak nucleophile (like water or ethanol) then yields the final substitution product. libretexts.org This rearrangement circumvents the formation of the unstable primary carbocation, but the initial ionization step remains slow. youtube.com Therefore, SN1 reactions, while possible, also proceed at a slow rate and result in a rearranged carbon skeleton. youtube.comlibretexts.org

Influence of Steric Hindrance and Electronic Effects of the Branched Alkyl Moiety on Reaction Rates and Selectivity

Steric hindrance is the dominant factor governing the reactivity of this compound. The presence of a quaternary carbon atom adjacent to the reaction center (the β-carbon) creates a classic neopentyl-type structure, which is notorious for its slow participation in SN2 reactions. spcmc.ac.inquora.com The large alkyl groups physically obstruct the nucleophile's path for backside attack, dramatically increasing the activation energy for the SN2 transition state. chemistrysteps.commasterorganicchemistry.com

The electronic effects of the alkyl groups are comparatively minor. Alkyl groups are weakly electron-donating, which would slightly destabilize the SN2 transition state and slightly stabilize a carbocation intermediate. However, this electronic stabilization is insufficient to make the formation of a primary carbocation favorable for a direct SN1 reaction. masterorganicchemistry.com The primary driver for any SN1 activity is the energetic payoff from the subsequent Wagner-Meerwein rearrangement to a stable tertiary carbocation. libretexts.orgslideshare.net

| Alkyl Halide Type | Example Compound | Relative Rate | Reason for Rate |

|---|---|---|---|

| Methyl | CH₃X | ~30 | Minimal steric hindrance. |

| Primary (1°) | CH₃CH₂X | 1 | Baseline rate for primary halides. |

| Secondary (2°) | (CH₃)₂CHX | ~0.03 | Increased steric hindrance at the α-carbon. |

| Neopentyl (1°) | (CH₃)₃CCH₂X | ~0.00001 | Extreme steric hindrance at the β-carbon. spcmc.ac.in |

| Tertiary (3°) | (CH₃)₃CX | ~0 | Prohibitive steric hindrance; SN2 does not occur. spcmc.ac.in |

Investigation of Elimination Reactions (E1 and E2)

Elimination reactions, which form alkenes, are often in competition with substitution reactions. For substrates like this compound, the choice between elimination and substitution is heavily influenced by the reaction conditions, particularly the nature of the base/nucleophile. libretexts.orgnih.gov

Competition Between Substitution and Elimination Pathways

Given that SN2 reactions are severely hindered, E2 (Elimination Bimolecular) reactions can become the dominant pathway, especially with the use of strong, sterically hindered bases. libretexts.orgacs.org A bulky base, such as potassium tert-butoxide, will find it difficult to act as a nucleophile at the sterically shielded carbon center but can more readily abstract a β-hydrogen, initiating elimination. youtube.comyoutube.com Therefore, strong, bulky bases strongly favor E2 elimination over SN2 substitution. libretexts.org

Under conditions that favor SN1 reactions (polar protic solvents, weak nucleophiles/bases), the E1 (Elimination Unimolecular) pathway is also a possibility. lumenlearning.com The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. pharmaguideline.com Once the rearranged tertiary carbocation is formed, it can either be trapped by a nucleophile (SN1) or lose a proton to the solvent or a weak base to form an alkene (E1). masterorganicchemistry.com Higher temperatures generally favor elimination over substitution for both E1/SN1 and E2/SN2 pathways. youtube.commasterorganicchemistry.com

Regioselectivity (Saytzeff vs. Hofmann) and Stereoselectivity of Elimination Products

The E2 elimination from this compound can potentially yield different constitutional isomers (regioisomers) of alkenes. The outcome is dictated by which β-hydrogen is removed.

Saytzeff's Rule: This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. This outcome is typically favored when using a small, strong base (e.g., sodium ethoxide). masterorganicchemistry.comlibretexts.org

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. This outcome is favored when a bulky, sterically hindered base (e.g., potassium tert-butoxide) is used. chemistrysteps.comkhanacademy.org The bulky base preferentially abstracts the more sterically accessible proton, which leads to the less substituted alkene. chemistrysteps.com

In the case of this compound, a bulky base would likely abstract a proton from the methyl of the ethyl group, leading to the Hofmann product. A smaller base might favor abstraction from the methylene (B1212753) carbon of the 3-methylpentyl chain to yield the more substituted Saytzeff product.

Stereoselectivity in E2 reactions requires an anti-periplanar arrangement of the abstracted proton and the leaving group. msu.edu This conformational requirement can influence which product is formed, especially in cyclic systems. For an acyclic molecule like this, bond rotation allows the necessary conformation to be achieved for the formation of both E (trans) and Z (cis) isomers of the Saytzeff product. Typically, the more stable E isomer is the major stereoisomer formed. masterorganicchemistry.com

Organometallic Transformations Involving this compound

The formation of organometallic reagents, such as Grignard or organolithium compounds, provides an alternative reaction pathway for sterically hindered alkyl halides.

Grignard Reagent Formation: this compound can react with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 3-(ethyl)-5-methylheptan-3-yl)methylmagnesium chloride. libretexts.orglibretexts.org The formation can be slow due to the steric hindrance around the carbon-chlorine bond. Grignard reagents are powerful nucleophiles and strong bases, useful for forming new carbon-carbon bonds. libretexts.orgwikipedia.org

Organolithium Reagent Formation: Similarly, reaction with lithium metal can produce the organolithium equivalent. saylor.org The synthesis of organolithium compounds can be achieved by reacting the alkyl halide directly with lithium metal. google.com These reagents are generally more reactive and more basic than their Grignard counterparts. saylor.org Due to their high reactivity, they must be handled under inert, anhydrous conditions. saylor.org

Formation and Reactivity of Grignard Reagents and Organolithium Compounds

Organometallic compounds derived from this compound, specifically Grignard reagents and organolithium compounds, are potent nucleophiles and strong bases. Their formation involves the reaction of the parent alkyl chloride with magnesium or lithium metal, respectively.

Formation of Grignard Reagent:

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3-ethyl-5-methylheptyl)methylmagnesium chloride. This process involves the oxidative insertion of magnesium into the carbon-chlorine bond.

Reaction: CH₃CH₂CH(CH₃)CH₂C(CH₂CH₃)(CH₂Cl)CH₂CH₃ + Mg → CH₃CH₂CH(CH₃)CH₂C(CH₂CH₃)(CH₂MgCl)CH₂CH₃

The ether solvent is crucial for stabilizing the Grignard reagent through coordination.

Formation of Organolithium Compound:

Similarly, the reaction with lithium metal in a non-polar solvent like hexane (B92381) or pentane (B18724) results in the formation of the organolithium counterpart, (3-ethyl-5-methylheptyl)methyllithium.

Reaction: CH₃CH₂CH(CH₃)CH₂C(CH₂CH₃)(CH₂Cl)CH₂CH₃ + 2Li → CH₃CH₂CH(CH₃)CH₂C(CH₂CH₃)(CH₂Li)CH₂CH₃ + LiCl

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Reactivity Profile:

Both the Grignard reagent and the organolithium compound derived from this compound act as potent sources of the (3-ethyl-5-methylheptyl)methyl carbanion. Their reactivity is characterized by nucleophilic addition to a wide range of electrophiles. A summary of their typical reactions is presented in the table below.

| Electrophile | Reagent | Product Type | General Reaction |

| Aldehydes (e.g., Formaldehyde) | Grignard/Organolithium | Primary Alcohol | R-CH₂-MgX + HCHO → R-CH₂-CH₂-OMgX → R-CH₂-CH₂-OH |

| Other Aldehydes | Grignard/Organolithium | Secondary Alcohol | R-CH₂-MgX + R'CHO → R-CH₂-CH(R')-OMgX → R-CH₂-CH(R')-OH |

| Ketones | Grignard/Organolithium | Tertiary Alcohol | R-CH₂-MgX + R'COR'' → R-CH₂-C(R')(R'')-OMgX → R-CH₂-C(R')(R'')-OH |

| Esters | Grignard/Organolithium (2 equiv.) | Tertiary Alcohol | R-CH₂-MgX + R'COOR'' → R-CH₂-C(R')(OH)-CH₂-R |

| Carbon Dioxide | Grignard/Organolithium | Carboxylic Acid | R-CH₂-MgX + CO₂ → R-CH₂-COOMgX → R-CH₂-COOH |

| Epoxides | Grignard/Organolithium | Primary Alcohol | R-CH₂-MgX + (CH₂)₂O → R-CH₂-CH₂-CH₂-OMgX → R-CH₂-CH₂-CH₂-OH |

| (where R = 3-ethyl-5-methylheptyl) |

Cross-Coupling Reactions Utilizing Derived Organometallic Species

The organometallic species derived from this compound can participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve the reaction of the Grignard or organolithium reagent with an organic halide in the presence of a catalyst, often based on palladium or nickel.

While less common for sp³-hybridized centers compared to sp² centers (vinyl or aryl halides), suitable catalytic systems can facilitate these couplings.

Kumada Coupling:

A classic example is the Kumada coupling, which involves the reaction of a Grignard reagent with an aryl or vinyl halide catalyzed by a nickel or palladium complex. For instance, the Grignard reagent of this compound could be coupled with an aryl bromide.

Reaction: (3-ethyl-5-methylheptyl)methylmagnesium chloride + Ar-Br --(Pd or Ni catalyst)--> 1-Aryl-3-ethyl-5-methylheptane + MgBrCl

Other Potential Cross-Coupling Reactions:

The table below outlines potential cross-coupling reactions for the organometallic derivatives of this compound. The feasibility and efficiency of these reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions.

| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Product Type |

| Kumada | Grignard | Aryl/Vinyl Halide | Pd or Ni | Alkyl-Aryl/Alkyl-Vinyl |

| Negishi | Organozinc (from Grignard) | Aryl/Vinyl Halide | Pd | Alkyl-Aryl/Alkyl-Vinyl |

| Stille | Organotin (from Organolithium) | Aryl/Vinyl Halide | Pd | Alkyl-Aryl/Alkyl-Vinyl |

| Suzuki-Miyaura | Organoborane (from Grignard/Organolithium) | Aryl/Vinyl Halide | Pd | Alkyl-Aryl/Alkyl-Vinyl |

Radical Reaction Pathways and Homolytic Cleavage of the Carbon-Chlorine Bond

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a (3-ethyl-5-methylheptyl)methyl radical. This process can be initiated by heat or, more commonly, by ultraviolet (UV) light.

Homolytic Cleavage:

The absorption of a photon of sufficient energy can promote an electron from a bonding orbital to an antibonding orbital in the C-Cl bond, leading to its cleavage.

Reaction: CH₃CH₂CH(CH₃)CH₂C(CH₂CH₃)(CH₂Cl)CH₂CH₃ --(UV light)--> CH₃CH₂CH(CH₃)CH₂C(CH₂CH₃)(CH₂•)CH₂CH₃ + Cl•

The resulting primary alkyl radical is a highly reactive intermediate that can participate in a variety of radical reactions.

Radical Reaction Pathways:

Once formed, the (3-ethyl-5-methylheptyl)methyl radical can undergo several subsequent reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule (H-A) to form the corresponding alkane, 3-ethyl-3,5-dimethylheptane (B14556854). Reaction: (3-ethyl-5-methylheptyl)methyl radical + H-A → 3-ethyl-3,5-dimethylheptane + A•

Addition to Alkenes: The radical can add across the double bond of an alkene, leading to the formation of a new, larger radical which can propagate a polymerization reaction or undergo further transformations. Reaction: (3-ethyl-5-methylheptyl)methyl radical + CH₂=CHR → (3-ethyl-5-methylheptyl)methyl-CH₂-CHR•

Reaction with Oxygen: In the presence of oxygen, the alkyl radical can form a peroxyl radical, which is a key intermediate in autoxidation processes. Reaction: (3-ethyl-5-methylheptyl)methyl radical + O₂ → (3-ethyl-5-methylheptyl)methyl-O-O•

The specific pathway taken will depend on the reaction conditions and the other species present in the reaction mixture.

| Initiator | Intermediate | Potential Subsequent Reaction | Product Type |

| UV Light/Heat | (3-ethyl-5-methylheptyl)methyl radical | Hydrogen Abstraction | Alkane |

| UV Light/Heat | (3-ethyl-5-methylheptyl)methyl radical | Addition to Alkene | Larger Alkyl Radical |

| UV Light/Heat | (3-ethyl-5-methylheptyl)methyl radical | Reaction with O₂ | Peroxyl Radical |

Advanced Theoretical and Computational Studies of 3 Chloromethyl 3 Ethyl 5 Methylheptane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 3-(Chloromethyl)-3-ethyl-5-methylheptane, these methods can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure beyond simple Lewis structures. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. For a chloroalkane like this compound, the HOMO is typically associated with the lone pair electrons on the chlorine atom, while the LUMO is often the antibonding orbital of the carbon-chlorine bond (σ* C-Cl). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Charge distribution mapping provides a quantitative measure of the partial charges on each atom in the molecule. Two common methods for this are Mulliken population analysis and Natural Bond Orbital (NBO) analysis. uni-muenchen.dewikipedia.orguni-muenchen.dewikipedia.org NBO analysis is often preferred as it tends to provide a more chemically intuitive picture of the charge distribution. uni-muenchen.dewikipedia.org In this compound, the electronegative chlorine atom withdraws electron density from the adjacent carbon atom, creating a polar covalent bond. This results in a partial negative charge (δ-) on the chlorine and a partial positive charge (δ+) on the chloromethyl carbon, as well as on the quaternary carbon to which it is attached. This charge separation is a key factor in determining the molecule's reactivity, particularly towards nucleophiles.

Hypothetical Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -10.85 | Highest Occupied Molecular Orbital energy, related to the ionization potential. |

| LUMO Energy | 1.25 | Lowest Unoccupied Molecular Orbital energy, related to the electron affinity. |

| HOMO-LUMO Gap | 12.10 | Indicator of chemical reactivity and kinetic stability. |

Hypothetical NBO Charges for Selected Atoms in this compound

| Atom | NBO Charge (a.u.) |

| Cl | -0.25 |

| C (chloromethyl) | +0.15 |

| C (quaternary) | +0.05 |

| C (ethyl) | -0.02 |

| C (methyl) | -0.01 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.orguni-muenchen.de The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.orguni-muenchen.de Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, signify areas of electron deficiency and are prone to nucleophilic attack.

For this compound, the ESP surface would show a region of high negative potential around the chlorine atom due to its lone pairs of electrons. A region of positive potential would be observed around the chloromethyl carbon and the attached hydrogen atoms, consistent with the electron-withdrawing effect of the chlorine atom. This positive region highlights the electrophilic nature of this carbon, making it the primary site for attack by nucleophiles.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static; the molecule can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. maricopa.edulibretexts.org Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Computational methods can be used to systematically explore the conformational space by rotating key dihedral angles and calculating the corresponding energies. The results can be visualized on a potential energy surface, where the valleys represent stable conformers and the peaks represent the transition states for interconversion. The energy difference between a stable conformer and a transition state is the rotational barrier. researchgate.net

Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Global Minimum | 0.00 | Anti-periplanar arrangement of bulky groups |

| Conformer 2 | 0.85 | Gauche arrangement of bulky groups |

| Conformer 3 | 1.50 | Different gauche arrangement |

| Conformer 4 | 2.10 | Sterically hindered arrangement |

The conformational preferences of this compound can have a significant impact on the stereochemical outcome of its reactions. chemistrysteps.comjove.com For reactions that proceed through a defined transition state, the accessibility of different conformations of the starting material can influence which diastereomeric transition state is favored. For example, in a nucleophilic substitution reaction, the approach of the nucleophile may be sterically hindered in some conformations but not in others. uci.edu This can lead to a preference for the formation of one stereoisomeric product over another. libretexts.org The chiral center at the 5-position of the heptane (B126788) chain further complicates the stereochemical possibilities.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. researchgate.net For this compound, a primary alkyl chloride, nucleophilic substitution reactions are of particular interest.

Given its structure (a primary alkyl halide with a quaternary carbon beta to the leaving group), this compound would be expected to undergo nucleophilic substitution primarily via an S\N2 mechanism. viu.calibretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com However, the steric hindrance from the bulky substituents on the quaternary carbon might slow down the S\N2 reaction rate and potentially allow for competing reaction pathways under certain conditions.

Reaction pathway modeling involves locating the minimum energy path on the potential energy surface that connects reactants and products. researchgate.net The highest point along this path corresponds to the transition state, which is a saddle point on the potential energy surface. libretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter in chemical kinetics.

Hypothetical Activation Energies for S\N2 Reaction of this compound with a Nucleophile

| Nucleophile | Solvent | Activation Energy (Ea) (kcal/mol) |

| Hydroxide (B78521) | Water | 25.5 |

| Cyanide | DMSO | 22.0 |

| Iodide | Acetone (B3395972) | 20.5 |

Computational Prediction of SN1/SN2 and E1/E2 Competition

The reaction pathways of alkyl halides, such as this compound, are dictated by a complex interplay of electronic and steric factors. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to dissect these factors and predict the competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions. researchgate.net

For this compound, the substrate presents a unique structural challenge. It is a primary alkyl halide, which would typically favor the bimolecular SN2 pathway due to the relative instability of a primary carbocation. libretexts.orgpressbooks.pub However, the carbon bearing the chlorine atom is directly attached to a quaternary carbon, creating a neopentyl-like structure. This arrangement introduces significant steric hindrance, which severely impedes the backside attack required for an SN2 reaction. masterorganicchemistry.com

Computational models can quantify these competing effects by calculating the activation energies (ΔG‡) for each potential pathway. DFT calculations, using functionals like B3LYP with a suitable basis set such as 6-31++G(d,p), can be employed to locate the transition state geometries and energies for the SN1, SN2, E1, and E2 reactions. usfq.edu.eccedia.edu.ec

Key Computational Findings for Sterically Hindered Primary Halides:

SN2 Pathway: The transition state for the SN2 reaction involves the incoming nucleophile approaching the carbon atom from the side opposite to the leaving group. For this compound, the bulky ethyl and 2-methylbutyl groups attached to the quaternary center create substantial steric repulsion with the incoming nucleophile. This repulsion dramatically increases the activation energy for the SN2 pathway, making it kinetically unfavorable under most conditions.

SN1/E1 Pathways: These pathways proceed through a carbocation intermediate. While primary carbocations are generally unstable, the neopentyl-like structure of this compound can undergo a Wagner-Meerwein rearrangement. usfq.edu.ec Computational studies on similar neopentyl halides have shown that the initial ionization can be concerted with the migration of an adjacent alkyl group. cedia.edu.ecresearchgate.net This rearrangement leads to a more stable tertiary carbocation, which can then be attacked by a nucleophile (SN1) or lose a proton (E1). The transition state for this rearrangement is often described as an intimate ion-pair. usfq.edu.ecresearchgate.net

E2 Pathway: The E2 reaction requires a strong, often sterically hindered, base to abstract a proton from a beta-carbon in a concerted step with the departure of the leaving group. libretexts.org For this compound, the beta-hydrogens are on the ethyl and methyl groups attached to the quaternary center. A bulky base would be required to favor the E2 pathway over a slow SN2 reaction. masterorganicchemistry.com

The predictive power of these computational models is summarized in the following illustrative data table, which shows hypothetical activation energies calculated for the reaction of this compound with a strong, non-bulky nucleophile (e.g., hydroxide) in a polar protic solvent.

| Reaction Pathway | Key Steric/Electronic Factor | Predicted Activation Energy (ΔG‡) (kcal/mol) | Likelihood |

|---|---|---|---|

| SN2 | High steric hindrance at α-carbon | > 35 | Very Low |

| SN1 (with rearrangement) | Formation of stable 3° carbocation | ~25-30 | Moderate |

| E1 (with rearrangement) | Formation of stable 3° carbocation | ~26-31 | Moderate |

| E2 | Requires strong, bulky base | ~30-35 (with non-bulky base) | Low |

Note: These values are illustrative and would be refined by specific DFT calculations.

Elucidation of Catalyst-Substrate Interactions for Selective Transformations

Computational modeling is instrumental in designing catalysts that can steer the reaction of a substrate like this compound towards a single, desired product. By modeling the interactions between the substrate and the active site of a catalyst, researchers can understand the origins of selectivity and rationally design more efficient catalysts.

For instance, zeolites have been shown to catalyze halogen exchange reactions in alkyl halides. rsc.org Computational studies can model the substrate within the zeolite pores, revealing how the framework's oxygen atoms and countercations interact with the alkyl halide. These interactions facilitate the heterolytic cleavage of the C-Cl bond, stabilizing the resulting carbocationic intermediate and guiding its subsequent reaction. rsc.org

Another area of interest is the use of transition metal catalysts for cross-coupling reactions or selective C-H functionalization. researchgate.net DFT calculations can elucidate the mechanism of these complex reactions by:

Modeling Ligand Effects: The electronic and steric properties of the ligands coordinated to the metal center are crucial for catalytic activity and selectivity. Computational models can predict how different ligands will influence the binding of this compound to the metal.

Mapping Reaction Coordinates: The entire catalytic cycle, including oxidative addition, reductive elimination, and any intermediate steps, can be mapped out. This allows for the identification of the rate-determining step and the transition state structures that control product selectivity.

Analyzing Noncovalent Interactions: Subtle noncovalent interactions, such as hydrogen bonds or dispersion forces between the catalyst's ligands and the substrate, can play a decisive role in orienting the substrate within the active site, leading to high regioselectivity. acs.orgnih.gov

An illustrative data table below shows hypothetical binding energies and key interaction types for this compound with two different hypothetical transition metal catalysts designed for a selective substitution reaction.

| Catalyst System | Ligand Type | Calculated Binding Energy (kcal/mol) | Dominant Catalyst-Substrate Interaction | Predicted Selectivity |

|---|---|---|---|---|

| Catalyst A (Pd-based) | Bulky Phosphine | -12.5 | Steric Repulsion with Substrate's Alkyl Groups | Low (side reactions) |

| Catalyst B (Ir-based) | Chiral Bipyridine with H-bond donor | -18.2 | Hydrogen bonding to Chlorine atom; π-π stacking | High (for specific isomer) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

The choice of solvent can profoundly influence the rate and outcome of reactions involving alkyl halides. youtube.com Molecular dynamics (MD) simulations provide a powerful lens to study these effects at an atomic level, offering insights that complement static quantum chemistry calculations. easychair.orgeasychair.org MD simulations model the explicit interactions of a solute, like this compound, with a large number of solvent molecules over time.

Key Insights from MD Simulations:

Solvation Shell Structure: MD simulations can reveal how solvent molecules arrange themselves around the reactant. The structure of these solvation shells is critical. For example, in a polar protic solvent like water or ethanol, the solvent molecules can form hydrogen bonds with the chlorine atom, stabilizing the ground state. They can also effectively solvate the leaving chloride ion in an SN1/E1 reaction, lowering the activation energy. youtube.com

Intermolecular Interactions: The simulations can detail the specific intermolecular forces at play between the solute and solvent, such as dipole-dipole interactions, hydrogen bonding, and weaker van der Waals forces. mdpi.comnih.gov For a large, nonpolar molecule like this compound, hydrophobic interactions will also play a significant role in how it is accommodated within the solvent structure.

A common way to analyze the solvent structure is through the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. The table below presents hypothetical data from an MD simulation of this compound in two different solvents.

| Solvent | Analyzed Pair | First Solvation Shell Peak (Å) | Coordination Number (First Shell) | Implication |

|---|---|---|---|---|

| Methanol (B129727) (Polar Protic) | Cl --- H(hydroxyl) | 2.2 | 4-5 | Strong H-bonding stabilizes the leaving group. |

| Acetone (Polar Aprotic) | Cl --- C(carbonyl) | 3.5 | 6-7 | Weaker dipole-dipole interactions; less stabilization of the anion. |

This data illustrates how a protic solvent like methanol would form a tight, well-defined solvation shell around the chlorine atom, facilitating its departure as a chloride ion, thus favoring SN1/E1 pathways. In contrast, a polar aprotic solvent like acetone would solvate the leaving group less effectively. youtube.com

Sophisticated Spectroscopic Methodologies for Structural Elucidation of 3 Chloromethyl 3 Ethyl 5 Methylheptane Derivatives

Principles and Advanced Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation for Branched Alkanes

The ¹H and ¹³C NMR spectra of 3-(Chloromethyl)-3-ethyl-5-methylheptane are predicted to be complex due to the molecule's branched and asymmetric nature. The chemical shift of a nucleus is highly sensitive to its local electronic environment. In branched alkanes, the degree of substitution at a carbon atom and the proximity to electron-withdrawing groups significantly influence these shifts.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit a number of signals, many of which will show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The presence of the electronegative chlorine atom will cause a downfield shift (to a higher ppm value) for the protons on the chloromethyl group (-CH₂Cl). Protons on carbons adjacent to the quaternary center (C3) and the chiral center (C5) will also have distinct chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is generally simpler than the ¹H spectrum because carbon-carbon coupling is not typically observed due to the low natural abundance of the ¹³C isotope. pressbooks.pub Each unique carbon atom in the molecule will give rise to a distinct signal. libretexts.org The chemical shifts are spread over a much wider range than in ¹H NMR, which often allows for the resolution of signals for every carbon atom. pressbooks.publibretexts.org The carbon of the chloromethyl group will be significantly deshielded and appear at a higher chemical shift. The quaternary carbon (C3) will also have a characteristic downfield shift.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂Cl | 3.4 - 3.6 | 50 - 55 |

| C3 (quaternary) | --- | 40 - 45 |

| CH₂ (ethyl at C3) | 1.4 - 1.6 | 25 - 30 |

| CH₃ (ethyl at C3) | 0.8 - 1.0 | 8 - 12 |

| CH₂ (C4) | 1.2 - 1.4 | 35 - 40 |

| CH (C5) | 1.5 - 1.7 | 30 - 35 |

| CH₃ (methyl at C5) | 0.8 - 1.0 | 15 - 20 |

| CH₂ (C6) | 1.1 - 1.3 | 40 - 45 |

| CH₃ (C7) | 0.8 - 1.0 | 10 - 15 |

| CH₃ (C2) | 0.8 - 1.0 | 14 - 18 |

| CH₂ (C1) | 1.2 - 1.4 | 22 - 26 |

Fundamental Principles of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum will be dominated by absorptions corresponding to C-H and C-Cl bonds.

C-H Stretching and Bending: The numerous C-H bonds in the alkyl portion of the molecule will give rise to strong absorption bands in the 2850-3000 cm⁻¹ region for C-H stretching. libretexts.org Additional bands for C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region. libretexts.org

C-Cl Stretching: The presence of the chloromethyl group is identified by the C-Cl stretching vibration. This absorption is typically found in the fingerprint region of the spectrum, between 550 and 850 cm⁻¹. orgchemboulder.comblogspot.com The specific position of this band can sometimes provide information about the conformation of the molecule. A C-H wagging vibration from the -CH₂X group can also be observed between 1150 and 1300 cm⁻¹. orgchemboulder.comscribd.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-H Wag (-CH₂Cl) | 1150 - 1300 | Medium |

| C-Cl Stretch | 550 - 850 | Medium to Strong |

Mass Spectrometry (MS) Fragmentation Analysis and Isotope Pattern Interpretation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated according to their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. A key feature will be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. youtube.comjove.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1. jove.com

The fragmentation pattern will be characteristic of a branched alkane and an alkyl halide. Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.

Loss of a chlorine radical: This leads to the formation of a carbocation.

Fragmentation of the alkyl chain: This will produce a series of carbocation fragments separated by 14 mass units (CH₂ groups). libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Notes |

| 190/192 | [C₁₁H₂₃Cl]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) with ~3:1 intensity ratio |

| 155 | [C₁₁H₂₃]⁺ | Loss of Cl radical |

| 141 | [C₁₀H₂₁]⁺ | Loss of CH₂Cl group |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation with ~3:1 intensity ratio |

| Various | Alkyl fragments | Series of peaks corresponding to fragmentation of the heptane (B126788) chain |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Excess Determination (where applicable)

The structure of this compound contains a chiral center at the C5 carbon atom, which is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the rest of the carbon chain). This means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

Chiroptical spectroscopy techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules and are used to distinguish between enantiomers. saschirality.org

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. kud.ac.in The resulting ORD curve, which plots specific rotation against wavelength, is characteristic of a particular enantiomer. libretexts.org

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this differential absorption versus wavelength. fiveable.me Enantiomers will produce CD spectra that are mirror images of each other. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.

For this compound, which lacks a strong chromophore, the CD and ORD signals in the accessible UV-Vis region may be weak. However, these techniques would be crucial for determining the enantiomeric purity of a sample if it has been synthesized or isolated in an enantiomerically enriched form.

Strategic Utility of 3 Chloromethyl 3 Ethyl 5 Methylheptane As a Versatile Synthetic Intermediate

Precursor for Diverse Alkane Functionalization via Nucleophilic Substitution

The primary reactivity of 3-(chloromethyl)-3-ethyl-5-methylheptane is centered around the carbon-chlorine bond, which serves as a key site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, transforming the parent alkane into a variety of more complex and valuable molecules.

Synthesis of Branched Alcohols, Ethers, and Thioethers

The conversion of this compound into branched alcohols, ethers, and thioethers proceeds through classic nucleophilic substitution pathways. The reaction with hydroxide (B78521) ions or their equivalents leads to the formation of the corresponding primary alcohol, (3-ethyl-5-methylheptan-3-yl)methanol.

Similarly, alkoxides and thiolates can be employed as nucleophiles to generate a diverse range of ethers and thioethers. The general Williamson ether synthesis, for instance, provides a reliable method for this transformation. researchgate.net The reaction conditions for these substitutions are critical and often require careful optimization to achieve high yields, particularly given the steric hindrance around the reactive center.

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether |

Preparation of Branched Amines and Nitriles

The synthesis of branched amines from this compound can be achieved through various methodologies, including direct alkylation of ammonia (B1221849) or primary and secondary amines. organic-chemistry.orgrsc.org However, due to the potential for overalkylation, alternative strategies such as the Gabriel synthesis or the use of azide (B81097) followed by reduction are often preferred for the controlled synthesis of the primary amine, (3-ethyl-5-methylheptan-3-yl)methanamine.

For the introduction of a cyano group, nucleophilic substitution with cyanide salts, such as sodium or potassium cyanide, is a standard and effective method. This reaction provides a direct route to the corresponding nitrile, 4-ethyl-4-(cyanomethyl)-6-methylheptane, which is a valuable intermediate for further transformations into carboxylic acids, amides, or amines.

| Nucleophile | Reagent Example | Product Class |

| Ammonia | NH₃ | Primary Amine |

| Azide | Sodium Azide (NaN₃) | Azide (Amine precursor) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

Formation of Branched Esters and Carboxylic Acid Derivatives

The direct formation of esters from this compound can be accomplished by reacting it with carboxylate salts. This reaction, a variation of the Williamson ether synthesis, provides a straightforward route to a wide range of ester derivatives. nih.gov The choice of the carboxylate anion determines the final ester product, allowing for significant molecular diversity.

Furthermore, while the direct conversion to a carboxylic acid is not a single-step nucleophilic substitution, the nitrile synthesized in the previous section serves as a key precursor. Hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid, (3-ethyl-5-methylheptan-3-yl)acetic acid, a valuable building block in its own right.

Building Block in the Construction of Complex Molecular Architectures

Beyond simple functional group interconversions, this compound serves as a valuable building block for the construction of more intricate molecular frameworks. Its ability to participate in carbon-carbon bond-forming reactions and in the synthesis of heterocyclic systems underscores its versatility.

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Coupling Reactions)

The chloromethyl group of this compound is amenable to various carbon-carbon bond-forming reactions. For instance, it can act as an electrophile in alkylation reactions with carbanions, such as those derived from malonic esters or organocuprates. These reactions allow for the extension of the carbon chain and the introduction of new functionalities.

Moreover, this alkyl halide can participate in a range of coupling reactions. While direct cross-coupling reactions with organometallic reagents might be challenging due to the sp³-hybridized carbon, conversion to the corresponding organometallic derivative (e.g., a Grignard or organolithium reagent) would open up a plethora of possibilities for coupling with various electrophiles.

| Reaction Type | Reagent Example | Bond Formed |

| Alkylation | Diethyl malonate/Base | C-C |

| Coupling (via organometallic intermediate) | Mg, then Cu(I) salt | C-C |

Synthesis of Novel Heterocyclic Compounds

The reactivity of the chloromethyl group also lends itself to the synthesis of novel heterocyclic compounds. nih.gov By reacting with bifunctional nucleophiles, this compound can be incorporated into various ring systems. For example, reaction with a molecule containing both an amine and a hydroxyl group could lead to the formation of substituted morpholines or other nitrogen- and oxygen-containing heterocycles. The specific structure of the resulting heterocycle is dictated by the nature of the bifunctional nucleophile and the reaction conditions employed.

Applications in Advanced Materials Science and Polymer Chemistry.

Detailed research into the applications of this compound in the fields of advanced materials science and polymer chemistry is not currently documented in publicly accessible scientific literature. The potential utility of this compound in these areas can be hypothesized based on the reactivity of its chloromethyl group, but specific studies, data, and findings are absent.

Monomer or Initiator for Specialty Polymer Synthesis.

There is no available research demonstrating the use of this compound as either a monomer or an initiator in the synthesis of specialty polymers. For a compound to function as a monomer, it would typically need a polymerizable functional group, such as a double bond or a ring structure that can undergo ring-opening polymerization, which this compound lacks in its stable form. Alternatively, its chloromethyl group could theoretically be used to initiate certain types of polymerization, but no studies have been published to confirm or explore this potential.

Intermediate for Non-Polymeric Material Design.

The role of this compound as an intermediate in the design of non-polymeric materials is not described in the current body of scientific literature. While the chloroalkane functionality allows for its use as an alkylating agent to introduce the 3-ethyl-5-methylheptyl moiety into other molecules, specific examples of its application in the synthesis of materials such as liquid crystals, organic electronics, or functional dyes have not been reported.

Role in the Synthesis of Ligands for Catalysis.

There is no documented evidence of this compound being utilized in the synthesis of ligands for catalysis. The development of ligands for catalytic applications is a highly active area of research, and the bulky, sterically hindered alkyl group of this compound could potentially be incorporated into ligand structures to influence the steric and electronic properties of a metal center. However, no published studies have reported the use of this specific compound for such purposes.

Emerging Research Directions and Future Perspectives in Branched Chloroalkane Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformation

The synthesis and modification of branched chloroalkanes are increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and enhance safety. Key areas of development include the use of biocatalysis, phase-transfer catalysis, and alternative solvent systems like ionic liquids.

Biocatalytic Halogenation: A promising green alternative to traditional halogenation methods, which often employ hazardous reagents, is the use of halogenase enzymes. These enzymes can catalyze the selective halogenation of organic molecules under mild, aqueous conditions. While the direct enzymatic synthesis of a complex molecule like 3-(Chloromethyl)-3-ethyl-5-methylheptane has not been reported, the principles of biocatalytic C-H activation and halogenation offer a future pathway for the sustainable production of such compounds. Research is ongoing to expand the substrate scope and tailor the regioselectivity of these enzymes for complex aliphatic hydrocarbons.

Phase-Transfer Catalysis (PTC): PTC has emerged as a powerful tool in green chemistry for carrying out reactions between reactants in immiscible phases. In the context of synthesizing or transforming branched chloroalkanes, PTC can facilitate nucleophilic substitution reactions by transporting a water-soluble nucleophile into an organic phase containing the alkyl halide. This approach can lead to faster reaction rates, higher yields, and a reduction in the need for volatile and potentially hazardous organic solvents. The use of PTC in the synthesis of analogous branched chloroalkanes has demonstrated its potential for improving the sustainability of these processes.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. In the synthesis of alkyl halides, ILs can act as both the solvent and a catalyst, and in some cases, even as a halide source. The quaternization of amines and phosphines with haloalkanes is a common method for synthesizing ILs, highlighting the reactivity of the carbon-halogen bond. For the synthesis of this compound, employing an ionic liquid as the reaction medium could offer benefits in terms of reaction efficiency and product separation, contributing to a more sustainable synthetic route.

| Green Chemistry Approach | Potential Application to this compound | Key Advantages |

| Biocatalytic Halogenation | Directed C-H chlorination of a precursor alkane | Mild reaction conditions, high selectivity, reduced hazardous waste |

| Phase-Transfer Catalysis | Nucleophilic substitution reactions | Increased reaction rates, reduced need for organic solvents, milder conditions |

| Ionic Liquids | Use as a solvent and/or catalyst in synthesis | Low volatility, potential for recyclability, enhanced reaction rates |

Exploration of Unprecedented Reactivity and Selectivity Patterns

The unique structural features of highly branched chloroalkanes like this compound give rise to interesting and sometimes unexpected reactivity and selectivity. Research in this area focuses on understanding and harnessing these properties for novel chemical transformations.

Steric and Electronic Effects: The presence of a chloromethyl group attached to a quaternary carbon, which is further substituted with ethyl and methyl groups, creates a sterically hindered environment around the reactive center. This steric bulk is expected to significantly influence the rates and mechanisms of nucleophilic substitution reactions. While tertiary alkyl halides typically favor Sₙ1 reactions due to the formation of a stable carbocation, the neopentyl-like arrangement in this compound would make an Sₙ2 reaction extremely slow.

Carbocation Rearrangements: In reactions proceeding through a carbocation intermediate, such as Sₙ1 or E1 pathways, the initial formation of a primary carbocation (if the C-Cl bond were to break directly) would be highly unfavorable. It is more likely that reactions of this substrate would involve concerted mechanisms or neighboring group participation to avoid the formation of such an unstable intermediate. If a carbocation were to form on the carbon adjacent to the quaternary center, complex rearrangements, such as alkyl or hydride shifts, could occur to generate a more stable tertiary carbocation. Predicting the outcome of such rearrangements in a highly branched system is a key area of research.

Selectivity in Radical Halogenation: The synthesis of this compound could potentially be achieved through the free-radical chlorination of 3-ethyl-3,5-dimethylheptane (B14556854). However, free-radical halogenation is often unselective, leading to a mixture of products. The selectivity of this process is influenced by the stability of the resulting radical and the reactivity of the halogen. For a branched alkane, abstraction of a hydrogen atom leading to the formation of a more stable tertiary radical is generally favored. Understanding and controlling the regioselectivity of such reactions is crucial for the efficient synthesis of a specific branched chloroalkane.

| Reactivity Aspect | Relevance to this compound | Expected Outcome |

| Nucleophilic Substitution | High steric hindrance around the chloromethyl group | Sₙ2 reactions are highly disfavored; Sₙ1 reactions may be slow and prone to rearrangement. |

| Carbocation Formation | Potential for complex rearrangements | Formation of more stable tertiary carbocations through alkyl or hydride shifts. |

| Free-Radical Halogenation | A potential synthetic route | Challenges in controlling regioselectivity, leading to a mixture of isomers. |

Integration of Advanced Computational Tools for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. For a compound like this compound, where experimental data may be scarce, computational methods offer valuable insights into its synthesis, reactivity, and properties.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the transition states and reaction pathways of potential synthetic routes and subsequent reactions. For instance, DFT can be used to calculate the activation energies for Sₙ1 and Sₙ2 reactions, providing a quantitative understanding of the steric hindrance effects. Furthermore, the potential energy surface for carbocation rearrangements can be mapped out, allowing for the prediction of the most likely rearrangement products.

Machine Learning (ML) in Reaction Prediction: The application of machine learning to predict the outcomes of organic reactions is a rapidly growing field. By training models on large datasets of known reactions, it is possible to predict the products, yields, and optimal conditions for new transformations. For a novel compound like this compound, ML models could be used to predict its reactivity with various nucleophiles or to suggest potential synthetic pathways. These models can also be trained to predict the regioselectivity of reactions like free-radical halogenation.